m-[(p-Aminophenyl)azo]benzenesulphonic acid
Description
M-[(p-Aminophenyl)azo]benzenesulphonic acid is a chemical compound with the molecular formula C12H11N3O3S . It has a molecular weight of 277.3 .
Molecular Structure Analysis
The molecular structure of m-[(p-Aminophenyl)azo]benzenesulphonic acid consists of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
M-[(p-Aminophenyl)azo]benzenesulphonic acid has a density of 1.43 .Scientific Research Applications
Biotransformation Studies
Metanil yellow, a derivative of m-[(p-Aminophenyl)azo]benzenesulphonic acid, has been studied for its biotransformation using liver slices. It was found that under anaerobic conditions, the dye is split at the azo linkage, forming metanilic acid and p-aminodiphenylamine (Srivastava et al., 1982).
Biodegradation and Mineralization
Research on the biodegradation of azo dyes including derivatives of m-[(p-Aminophenyl)azo]benzenesulphonic acid showed that lignocellulolytic fungi and bacteria can be used for the biodegradation of anionic azo dyes, which are often resistant to degradation (Paszczynski et al., 1992).
Electric Conductivity Studies
A study on the electric conductivity of synthesized 4-(p-aminophenylazo) benzene sulphonic acid revealed that it exhibits semiconducting behavior at room temperature without the need for a doping agent. This indicates its potential application in materials science, particularly in semiconductors (Ramadan et al., 2013).
Synthesis and Characterization of Hydrogels
Novel aromatic azo-containing pH-sensitive hydrogels were synthesized using a precursor derived from m-[(p-Aminophenyl)azo]benzenesulphonic acid. These hydrogels exhibited degradable aromatic azo bonds and were characterized for their potential biomedical applications (Wang et al., 2002).
Photobleaching and Photomineralization Studies
Photocatalytic membranes immobilizing titanium dioxide were used to study the photobleaching and photomineralization of azobenzene and its derivatives, including those derived from m-[(p-Aminophenyl)azo]benzenesulphonic acid. The study provided insights into the kinetics of photobleaching and the impact of molecular structures on the process (Lagrasta et al., 1997).
properties
IUPAC Name |
3-[(4-aminophenyl)diazenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBWCBBYMPOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018999 | |
Record name | m-((p-Aminophenyl)azo)benzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-[(p-Aminophenyl)azo]benzenesulphonic acid | |
CAS RN |
102-23-8 | |
Record name | 3-[2-(4-Aminophenyl)diazenyl]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-((p-Aminophenyl)azo)benzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-((p-Aminophenyl)azo)benzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-[(p-aminophenyl)azo]benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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